molecular formula C20H24N4OS B2754640 N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1376245-48-5

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2754640
CAS RN: 1376245-48-5
M. Wt: 368.5
InChI Key: WSFSFPGMSKYPCT-UHFFFAOYSA-N
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Description

The compound “5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine” is somewhat similar . It has a molecular weight of 219.31 and is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine”, the InChI code is 1S/C11H13N3S/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, form, and other characteristics. For “5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine”, it has a molecular weight of 219.31 and is a powder at room temperature .

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine”, its hazard statements include H302, H315, H319, H335, and its precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-3-12-24-13-10-16(11-14-24)18(25)21-20-23-22-19(26-20)17(4-2)15-8-6-5-7-9-15/h1,5-9,16-17H,4,10-14H2,2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSFPGMSKYPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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